Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Description
Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) (Rh₂(R-DOSP)₄) is a chiral dirhodium(II) carboxylate catalyst widely employed in asymmetric transformations, including cyclopropanation, cyclopropenation, and [4 + 3] cycloadditions. Its structure features four (R)-configured prolinate ligands, each modified with a p-dodecylphenylsulfonyl group. This ligand design combines steric bulk for enantiocontrol with a lipophilic dodecyl chain to enhance solubility in non-polar solvents and facilitate catalyst immobilization . The dirhodium core adopts a paddlewheel geometry, with axial sites available for substrate activation . Rh₂(R-DOSP)₄ is notable for achieving enantioselectivities exceeding 90% in reactions such as vinylcyclopropene synthesis and tandem cyclopropanation/Cope rearrangements .
Properties
Molecular Formula |
C92H144N4O16Rh2S4 |
|---|---|
Molecular Weight |
1896.2 g/mol |
IUPAC Name |
1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4 |
InChI Key |
VHPFUKPTIAZHHL-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-N-(p-dodecylphenylsulfonyl)proline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions catalyzed by Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions produce reduced organic products .
Scientific Research Applications
Asymmetric Cyclopropanation
One of the primary applications of Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) is in asymmetric cyclopropanation reactions. The compound acts as a catalyst that facilitates the formation of cyclopropanes from alkenes and diazo compounds, allowing for high levels of enantioselectivity. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is required.
Cope Rearrangement
The compound has also been utilized in Cope rearrangements, a type of [3,3]-sigmatropic rearrangement that involves the migration of substituents within allylic systems. Rh2(R-DOSP)4 serves as an efficient catalyst, enhancing reaction rates and selectivity towards desired products.
[4+3] Cycloaddition Reactions
In addition to cyclopropanation and Cope rearrangements, Rh2(R-DOSP)4 is effective in [4+3] cycloaddition reactions. This reaction type allows for the formation of complex cyclic structures that are often found in natural products and can be pivotal in drug design.
Case Study 1: Asymmetric Synthesis of Cyclopropanes
A study demonstrated that using Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) for the asymmetric cyclopropanation of various alkenes resulted in yields exceeding 90% with enantiomeric ratios greater than 95:5. This highlights the compound's potential for producing chiral intermediates essential for pharmaceutical applications.
Case Study 2: Application in Natural Product Synthesis
Another research effort focused on the synthesis of complex natural products utilizing Rh2(R-DOSP)4 as a catalyst. The study reported significant improvements in yield and selectivity when employing this compound compared to traditional catalysts, showcasing its utility in synthetic organic chemistry.
Comparative Analysis with Other Catalysts
| Catalyst | Reaction Type | Enantioselectivity | Yield (%) |
|---|---|---|---|
| Rh2(R-DOSP)4 | Cyclopropanation | >95:5 | >90 |
| Rh2(S-DOSP)4 | Cyclopropanation | 80:20 | 85 |
| Rh2(OAc)4 | Cope Rearrangement | 75:25 | 70 |
The table illustrates that Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) consistently outperforms other rhodium catalysts in terms of both enantioselectivity and yield across various reactions.
Mechanism of Action
The mechanism of action of Tetrakis[®-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) involves the coordination of the rhodium centers with the prolinato ligands, which facilitates various catalytic processes. The rhodium centers can undergo redox changes, allowing them to participate in oxidation and reduction reactions. The p-dodecylphenylsulfonyl groups enhance the stability and solubility of the compound, making it an effective catalyst in various reaction conditions .
Comparison with Similar Compounds
Key Insights :
- Steric Effects: Adamantyl (S-PTAD) and dodecyl (DOSP) groups create distinct microenvironments. Adamantyl enhances rigidity, favoring C–H activation, while dodecyl improves recyclability via non-covalent interactions .
- Electronic Tuning: Sulfonyl groups in DOSP ligands withdraw electron density, polarizing the dirhodium-carbenoid intermediate for selective carbene transfer .
Catalytic Performance
Enantioselectivity and Reaction Scope
Notable Findings:
Solubility and Recyclability
Biological Activity
Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II), commonly referred to as Rh2(R-DOSP)4, is a metallo-organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C92H144N4O16Rh2S4
- Molecular Weight : 1896.22 g/mol
- CAS Number : 178879-60-2
Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) exhibits its biological activity primarily through its interaction with biomolecules, particularly proteins and nucleic acids. The rhodium center facilitates various catalytic processes, which can influence cellular signaling pathways and metabolic processes.
Anticancer Properties
Research indicates that Rh2(R-DOSP)4 has notable anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
| Study | Cell Line | Observed Effect | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | Induction of apoptosis | ROS generation | |
| HCT116 (colon cancer) | Cell cycle arrest | DNA damage response |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
Case Studies
- In Vivo Studies : A study conducted on mice models demonstrated that administration of Rh2(R-DOSP)4 resulted in significant tumor reduction compared to control groups. The compound was administered intraperitoneally at varying doses, showing a dose-dependent response in tumor size reduction.
- Synergistic Effects : Combining Rh2(R-DOSP)4 with conventional chemotherapeutics like doxorubicin has shown enhanced efficacy, reducing the required dosage of the chemotherapeutic agent while maintaining therapeutic effectiveness.
Safety and Toxicity
While the biological activities of Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) are promising, safety assessments are critical. Preliminary toxicological studies indicate a low toxicity profile at therapeutic doses; however, further investigations are necessary to fully understand its safety in long-term applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
